Cas no 80087-71-4 (6-Fluoro-2-mercaptobenzothiazole)

6-Fluoro-2-mercaptobenzothiazole structure
80087-71-4 structure
Product Name:6-Fluoro-2-mercaptobenzothiazole
N.o CAS:80087-71-4
MF:C7H4FNS2
MW:185.241762161255
MDL:MFCD00665747
CID:720966
PubChem ID:2737353
Update Time:2025-05-26

6-Fluoro-2-mercaptobenzothiazole Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Fluorobenzo[d]thiazole-2(3H)-thione
    • 2(3H)-Benzothiazolethione,6-fluoro-
    • 6-FLUORO-2-MERCAPTOBENZOTHIAZOLE
    • 6-fluoro-3H-1,3-benzothiazole-2-thione
    • 6-Fluoro-1,3-benzothiazole-2-thiol
    • 6-Fluoro-benzothiazole-2-thiol
    • 6-fluorobenzo[d]thiazole-2-thiol
    • 6-fluorobenzothiazole-2-thiol
    • 6-fluoro-2,3-dihydro-1,3-benzothiazole-2-thione
    • PubChem21868
    • XDZVUKOOUHIRKY-UHFFFAOYSA-N
    • SBB090305
    • 6-Fluoro-2(3H)-benzothiazolethione (ACI)
    • AKOS016002615
    • 6-Fluoro-2-sulphanyl-1,3-benzothiazole
    • SCHEMBL1304466
    • DTXSID10372008
    • EN300-383981
    • Z1201620440
    • MFCD00665747
    • 6-fluoro-3H-1,3-benzothiazole-2-thione;6-Fluorobenzo[d]thiazole-2(3H)-thione
    • PS-6527
    • FT-0688534
    • SY211102
    • AKOS006230599
    • A839832
    • CS-0043029
    • 80087-71-4
    • F15019
    • DB-029293
    • 6-Fluoro-2-mercaptobenzothiazole
    • MDL: MFCD00665747
    • Inchi: 1S/C7H4FNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
    • Chave InChI: XDZVUKOOUHIRKY-UHFFFAOYSA-N
    • SMILES: FC1C=C2C(NC(S2)=S)=CC=1

Propriedades Computadas

  • Massa Exacta: 184.97700
  • Massa monoisotópica: 184.977
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 185
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.5
  • Superfície polar topológica: 69.4

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: 1.55±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 227-228 ºC (ethyl acetate ligroine )
  • Ponto de ebulição: 304.4°C at 760 mmHg
  • Ponto de Flash: 137.9 °C
  • Solubilidade: 几乎不溶 (0.076 g/L) (25 ºC),
  • PSA: 79.93000
  • LogP: 2.72410
  • Pressão de vapor: No data available

6-Fluoro-2-mercaptobenzothiazole Informações de segurança

6-Fluoro-2-mercaptobenzothiazole Dados aduaneiros

  • CÓDIGO SH:2934200090
  • Dados aduaneiros:

    中国海关编码:

    2934200090

    概述:

    2934200090. 其他含一个苯并噻唑环系的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Fluoro-2-mercaptobenzothiazole Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Iron fluoride (FeF3) ,  BINAP Solvents: Dimethylformamide ;  3 h, 110 °C
Referência
Efficient, Iron-Catalyzed Synthesis of 2-Mercaptobenzothiazole Through S-Arylation/Heterocyclization of 2-Haloaniline with Potassium Xanthate
Gao, Min; et al, Synthetic Communications, 2015, 45(20), 2378-2385

Método de produção 2

Condições de reacção
1.1 Catalysts: Cuprous chloride Solvents: Dimethylformamide ;  6 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Referência
An efficient copper-catalyzed synthesis of 2-mercaptobenzothiazoles through S-arylation/heterocyclization of 2-haloanilines with potassium xanthate
Liu, Lei; et al, Phosphorus, 2016, 191(5), 699-701

Método de produção 3

Condições de reacção
1.1 Solvents: Dimethylformamide ;  1 h, 160 °C
Referência
Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity
Franchini, Carlo; et al, Archiv der Pharmazie (Weinheim, 2009, 342(10), 605-613

Método de produção 4

Condições de reacção
1.1 Solvents: Dimethylformamide ;  4 h, rt → 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Referência
Rapid Access to a Broad Range of 6'-Substituted Firefly Luciferin Analogues Reveals Surprising Emitters and Inhibitors
Sharma, Deepak K.; et al, Organic Letters, 2017, 19(21), 5836-5839

Método de produção 5

Condições de reacção
1.1 Solvents: Dimethylformamide ;  4 h, 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt; 30 min, pH 3 - 4, rt
Referência
Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones
Zhu, Lei; et al, Journal of Organic Chemistry, 2004, 69(21), 7371-7374

Método de produção 6

Condições de reacção
1.1 Reagents: 18-Crown-6 Solvents: Dimethylformamide ;  3 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt; 30 min, pH 3 - 4, rt
Referência
Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones
Zhu, Lei; et al, Journal of Organic Chemistry, 2004, 69(21), 7371-7374

Método de produção 7

Condições de reacção
1.1 Solvents: Dimethylformamide ;  30 min, 160 °C
Referência
LEGO-Inspired Drug Design: Unveiling a Class of Benzo[d]thiazoles Containing a 3,4-Dihydroxyphenyl Moiety as Plasma Membrane H+-ATPase Inhibitors
Tung, Truong-Thanh ; et al, ChemMedChem, 2018, 13(1), 37-47

Método de produção 8

Condições de reacção
1.1 Solvents: Dimethylacetamide ;  5 min, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Referência
Metal-free synthesis of 2-mercaptobenzothiazoles and 6-(4-substituted-1H-1,2,3-triazol-1-yl)-2-mercaptobenzothiazoles via microwave-assisted synthesis pathway
Tung, Truong Thanh ; et al, Synthetic Communications, 2020, 50(13), 2007-2014

Método de produção 9

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Toluene ;  0.5 h, rt; 16 h, 100 °C
Referência
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide
Wang, Fei; et al, Organic Letters, 2011, 13(12), 3202-3205

Método de produção 10

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Toluene ;  30 min, rt; 24 h, 100 °C
Referência
A convenient metal-free method for the synthesis of benzothiazolethiones from o-haloanilines and carbon disulfide
Zhao, Peng; et al, Synthesis, 2012, 44(10), 1477-1480

Método de produção 11

Condições de reacção
1.1 Solvents: Dimethylformamide ;  3 - 8 h, 110 - 130 °C
1.2 Reagents: Acetic acid ;  pH 3 - 4
Referência
Design, synthesis and biological evaluation of novel rapamycin benzothiazole hybrids as mTOR targeted anti-cancer agents
Xie, Lijun; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(4), 346-355

Método de produção 12

Condições de reacção
1.1 Solvents: Dimethylformamide ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt; 30 min, pH 3 - 4, rt
Referência
Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones
Zhu, Lei; et al, Journal of Organic Chemistry, 2004, 69(21), 7371-7374

Método de produção 13

Condições de reacção
1.1 Solvents: Dimethylformamide ;  12 min, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Referência
Improved synthesis of 2-(3H)benzothiazolethiones under microwave irradiation
Huang, Wei; et al, Synthetic Communications, 2007, 37(3), 369-376

Método de produção 14

Condições de reacção
1.1 Solvents: Dimethylformamide ;  4 h, 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Referência
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Método de produção 15

Condições de reacção
1.1 Solvents: Dimethylformamide ;  4 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt; 30 min, pH 3 - 4, rt
Referência
Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones
Zhu, Lei; et al, Journal of Organic Chemistry, 2004, 69(21), 7371-7374

Método de produção 16

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Toluene ;  0.5 h, rt; 24 h, 80 °C
Referência
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide
Wang, Fei; et al, Organic Letters, 2011, 13(12), 3202-3205

Método de produção 17

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Tetramethylammonium bromide Solvents: Dimethyl sulfoxide ;  30 min, rt; 14 h, 100 °C
Referência
Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives
Srivastava, Nitin ; et al, Journal of Sulfur Chemistry, 2021, 42(1), 29-39

Método de produção 18

Condições de reacção
1.1 Reagents: Sodium sulfide nonahydrate Solvents: Dimethylformamide ;  rt; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
Referência
Metal sulfide: An efficient promoter for the synthesis of 2-mercaptobenzothiazoles from 2-haloanilines and carbon disulfide
Zhang, Tianmiao; et al, Synthetic Communications, 2017, 47(20), 1916-1925

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium sulfide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous chloride Solvents: N-Methyl-2-pyrrolidone ;  4 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Referência
Copper-Catalyzed Three-Component Synthesis of Benzothiazolethiones from o-Iodoanilines, Isocyanide, and Potassium Sulfide
Dang, Pan; et al, Organic Letters, 2015, 17(1), 34-37

6-Fluoro-2-mercaptobenzothiazole Raw materials

6-Fluoro-2-mercaptobenzothiazole Preparation Products

6-Fluoro-2-mercaptobenzothiazole Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80087-71-4)6-Fluoro-2-mercaptobenzothiazole
Número da Ordem:A839832
Estado das existências:in Stock
Quantidade:10g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:47
Preço ($):476.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80087-71-4)6-Fluoro-2-mercaptobenzothiazole
A839832
Pureza:99%
Quantidade:10g
Preço ($):476.0
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